N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
CAS No.: 1020055-25-7
Cat. No.: VC2640130
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020055-25-7 |
|---|---|
| Molecular Formula | C21H28N2O2 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide |
| Standard InChI | InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) |
| Standard InChI Key | PBVZXKRMTXAWOD-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C |
| Canonical SMILES | CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide possesses a complex structure featuring several key functional groups. The molecule contains a butanamide backbone with an amino-substituted methylphenyl group at one end and a sec-butyl phenoxy substituent at another position. This arrangement creates a unique three-dimensional configuration that contributes to its biological activity profile. The structural components include an amide linkage, an amine group, a methyl substituent, a sec-butyl group, and a phenoxy moiety, each playing specific roles in the compound's physical, chemical, and biological properties .
The structure can be represented using several chemical notations:
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InChI: InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24)
Physical and Chemical Properties
The physical and chemical properties of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are crucial for understanding its behavior in biological systems and its potential applications in pharmaceutical research. Table 1 summarizes the key physical and chemical properties of this compound.
The presence of the sec-butyl group in the compound significantly enhances its lipophilicity, which may improve membrane permeability and bioavailability in biological systems. This characteristic is particularly important for potential pharmaceutical applications as it affects how the compound interacts with cellular membranes and proteins.
Identification Data
For research and regulatory purposes, precise identification data is essential. N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide can be identified using several standardized identifiers as shown in Table 2.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1020055-25-7 | |
| PubChem CID | 46735874 | |
| InChIKey | PBVZXKRMTXAWOD-UHFFFAOYSA-N | |
| Creation Date | 2010-07-26 | |
| Last Modified | 2025-02-22 |
Synthesis and Preparation
Reaction Conditions
The reaction conditions for synthesizing N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide significantly impact the yield, purity, and stereochemical outcomes. Modern synthetic approaches may utilize various catalysts and solvents to enhance reaction rates and yields. Table 3 summarizes potential reaction conditions that might be employed in the synthesis of this compound.
| Parameter | Typical Conditions | Considerations |
|---|---|---|
| Temperature | Moderate to elevated (50-100°C) | Higher temperatures may accelerate reactions but could lead to side products |
| Solvents | Aprotic polar solvents (DMF, DMSO, acetonitrile) | Selection based on solubility of reactants and intermediates |
| Catalysts | Lewis acids, transition metal catalysts | Facilitate specific bond formations and improve reaction efficiency |
| Reaction Time | Hours to days depending on specific step | Monitored to ensure completion while minimizing degradation |
| Purification | Column chromatography, recrystallization | Essential for obtaining high-purity final product |
Advanced techniques such as microwave-assisted synthesis might also be employed to improve efficiency and reduce reaction times.
Biological Activity
Anti-inflammatory Properties
Preliminary studies suggest that N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide exhibits significant anti-inflammatory properties. This activity is attributed to its ability to modulate various components of the inflammatory cascade. While specific research on this exact compound is limited in the available literature, studies on structurally related compounds provide insights into potential mechanisms and applications.
The anti-inflammatory activity may be associated with the compound's ability to inhibit specific enzymes and receptors involved in the inflammatory process. Of particular interest is its potential to modulate cytokine expression, which plays a critical role in the initiation and progression of inflammatory responses.
Analgesic Effects
In addition to anti-inflammatory properties, N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide may also possess analgesic effects, making it a potential candidate for pain management applications. The analgesic effects are likely related to its anti-inflammatory activity but may also involve direct interactions with pain signaling pathways.
The compound's structural features, particularly the presence of the sec-butyl group and the specific arrangement of the amino and methyl substituents on the phenyl ring, may contribute to its analgesic potential by influencing its binding affinity to relevant receptors and enzymes involved in pain perception.
Mechanism of Action
The proposed mechanism of action for N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide involves several potential pathways:
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Inhibition of inflammatory signaling pathways, including those mediated by NF-κB and STAT3
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Modulation of cytokine expression, particularly pro-inflammatory cytokines like IL-6 and IL-1β
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Interaction with specific receptors involved in pain and inflammation
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Potential influence on enzyme activities related to inflammatory processes
Research on related compounds suggests that these mechanisms may contribute to the observed biological effects, though specific studies on this exact compound would be necessary to confirm these pathways.
Research Applications
Pharmacological Studies
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has potential applications in various pharmacological studies, particularly those focused on developing new anti-inflammatory and analgesic agents. Its unique structural features make it an interesting candidate for investigating structure-activity relationships and optimizing biological activities.
Potential research applications include:
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Development of novel anti-inflammatory agents with improved efficacy or reduced side effects
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Investigation of specific inflammatory pathways and their modulation by synthetic compounds
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Exploration of new analgesic mechanisms that may lead to alternatives to existing pain medications
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Use as a tool compound in studying biological targets involved in inflammation and pain
Structure-Activity Relationship
Structure-activity relationship (SAR) studies involving N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide could provide valuable insights into the molecular requirements for anti-inflammatory and analgesic activities. By systematically modifying different portions of the molecule and evaluating the resulting changes in biological activity, researchers can identify essential structural features and optimize compounds for specific therapeutic applications.
Key structural elements that might influence biological activity include:
Understanding these relationships could guide the design of next-generation compounds with enhanced efficacy or improved pharmacokinetic properties.
| Safety Aspect | Recommended Measures |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, safety glasses, and respiratory protection if needed |
| Handling | Work in well-ventilated areas or fume hoods; avoid dust formation |
| Storage | Store in tightly closed containers in cool, dry locations away from incompatible materials |
| Spill Management | Use appropriate absorbents; avoid creating dust; dispose according to regulations |
| First Aid | Rinse affected areas with water; seek medical attention if irritation persists |
These precautionary measures are essential for ensuring safe handling of the compound in research settings, particularly given the limited toxicological data available.
Comparative Analysis
Related Compounds
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide belongs to a broader family of phenylbutanamide derivatives, some of which share structural similarities and potentially related biological activities. Comparing this compound with related structures provides insights into the importance of specific structural features for biological activity .
One notable related compound is N-(4-amino-2-methylphenyl)butanamide (C11H16N2O), which represents a simpler structural analog lacking the sec-butyl phenoxy group. This compound has a molecular weight of 192.26 g/mol, significantly lower than our target compound (340.5 g/mol) .
Table 5 provides a comparative analysis of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide and selected related compounds.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Activity |
|---|---|---|---|---|
| N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide | C21H28N2O2 | 340.5 g/mol | Reference compound | Reference activity profile |
| N-(4-amino-2-methylphenyl)butanamide | C11H16N2O | 192.26 g/mol | Lacks sec-butyl phenoxy group | Likely reduced lipophilicity and potentially altered receptor interactions |
| N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide | C21H28N2O2 | 340.5 g/mol | Different amino positioning | May affect hydrogen bonding patterns and receptor recognition |
Structure-Function Relationships
The structure-function relationships of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide provide valuable insights into the molecular basis of its biological activities. Several structural features appear to be particularly important for its function:
Understanding these structure-function relationships is essential for rational design of improved compounds with enhanced efficacy or more favorable pharmacokinetic properties.
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